S-Sulfohomocysteine

Enzyme inhibition Glutathione biosynthesis Transition-state analog

S-Sulfohomocysteine (CAS 28715-19-7) is an organosulfur compound structurally derived from homocysteine by the addition of a sulfonic acid group, categorized as a sulfonic acid derivative within the class of sulfur-containing amino acids. It functions as a reversible inhibitor of glutamine synthetase but more critically acts as a transition-state analog that rapidly inactivates gamma-glutamylcysteine synthetase (γ-GCS), a key enzyme in glutathione biosynthesis.

Molecular Formula C4H9NO5S2
Molecular Weight 215.3 g/mol
CAS No. 28715-19-7
Cat. No. B15476637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Sulfohomocysteine
CAS28715-19-7
Molecular FormulaC4H9NO5S2
Molecular Weight215.3 g/mol
Structural Identifiers
SMILESC(CSS(=O)(=O)O)C(C(=O)O)N
InChIInChI=1S/C4H9NO5S2/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1
InChIKeyIFQXRWHTFQTDOH-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Sulfohomocysteine (CAS 28715-19-7) for Biochemical Research: A Transition-State Analog Inhibitor of Gamma-Glutamylcysteine Synthetase


S-Sulfohomocysteine (CAS 28715-19-7) is an organosulfur compound structurally derived from homocysteine by the addition of a sulfonic acid group, categorized as a sulfonic acid derivative within the class of sulfur-containing amino acids [1]. It functions as a reversible inhibitor of glutamine synthetase but more critically acts as a transition-state analog that rapidly inactivates gamma-glutamylcysteine synthetase (γ-GCS), a key enzyme in glutathione biosynthesis [2]. The compound exists in both D- and L-enantiomeric forms and exhibits noncovalent binding with a stoichiometry of close to 1 mol of inactivator per mol of enzyme, with inactivation proceeding in the absence of ATP [3].

Why Generic S-Sulfohomocysteine (CAS 28715-19-7) Substitution Fails in γ-GCS Inhibition Studies


S-Sulfohomocysteine cannot be interchanged with structurally or functionally related compounds such as S-sulfocysteine, homocysteine, or L-buthionine sulfoximine without compromising experimental outcomes. While S-sulfocysteine also inactivates γ-GCS, the two compounds exhibit distinct species-specific inhibition profiles: S-sulfohomocysteine shows no inhibition of Escherichia coli γ-GCS but inhibits the rat enzyme, whereas S-sulfocysteine displays the opposite pattern [1]. Furthermore, unlike homocysteine which acts as a physiological substrate and L-buthionine sulfoximine which requires ATP for inactivation, S-sulfohomocysteine inactivates γ-GCS via an ATP-independent mechanism as a transition-state analog [2]. These mechanistic and species-selectivity differences render generic substitution scientifically invalid for reproducible enzyme inhibition studies.

S-Sulfohomocysteine (28715-19-7) Product-Specific Quantitative Differentiation Evidence


ATP-Independent Inactivation of γ-GCS with Defined Stoichiometry

S-Sulfohomocysteine inactivates rat kidney gamma-glutamylcysteine synthetase (γ-GCS) in an ATP-independent manner with noncovalent binding of close to 1 mol of inactivator per mol of enzyme [1]. In contrast, L-buthionine sulfoximine (BSO), a widely used γ-GCS inhibitor, requires the presence of ATP for inactivation and follows first-order kinetics with a half-life of approximately 11 seconds at saturating concentration .

Enzyme inhibition Glutathione biosynthesis Transition-state analog

Species-Selective Inhibition Profile: Rat vs. E. coli γ-GCS

S-Sulfohomocysteine exhibits a distinct species-specific inhibition pattern: it inhibits rat kidney γ-GCS but shows no inhibition of Escherichia coli γ-GCS [1]. This contrasts sharply with S-sulfocysteine, which inhibits the rat enzyme but also shows no inhibition of the E. coli enzyme [2].

Species specificity Enzyme inhibition Comparative biochemistry

Structural Differentiation: Sulfonic Acid Moiety Enables Transition-State Mimicry

S-Sulfohomocysteine contains a sulfonic acid group (-SO₃H) that distinguishes it from the parent amino acid homocysteine [1]. This structural feature allows the compound to function as an analog of the tetrahedral intermediate or γ-glutamyl phosphate formed during the γ-GCS-catalyzed reaction [2]. Homocysteine lacks this sulfonic acid moiety and acts instead as a substrate precursor or metabolic intermediate, not as a potent inhibitor.

Transition-state analog Mechanistic enzymology Structure-activity relationship

Biomarker Relevance in Human Ultrarare Metabolic Disorders

In patients with sulfite oxidase or molybdenum cofactor deficiency, excess sulfite leads to the formation of both S-sulfocysteine and S-sulfohomocysteine [1]. The study of 37 patients with seven ultrarare enzyme deficiencies compared to 63 controls demonstrated massive accumulation of thiosulfate and sulfite with formation of large amounts of S-sulfocysteine and S-sulfohomocysteine [1]. S-Sulfocysteine is noted to correlate directly with sulfite and serves as a stable biomarker, whereas S-Sulfohomocysteine is formed concurrently but its specific biomarker utility requires further characterization.

Metabolic disorders Biomarker Sulfur metabolism

Optimal Research and Industrial Application Scenarios for S-Sulfohomocysteine (CAS 28715-19-7)


Glutathione Biosynthesis Pathway Inhibition Studies

S-Sulfohomocysteine is ideally suited for in vitro studies investigating the regulation of glutathione biosynthesis via γ-glutamylcysteine synthetase (γ-GCS). Its ATP-independent, stoichiometric inactivation mechanism provides a clean experimental system for dissecting enzyme kinetics and active-site interactions without the confounding variable of ATP availability [1]. Researchers studying glutathione depletion in mammalian cell models can utilize this compound to selectively inhibit γ-GCS while avoiding cross-reactivity with bacterial enzymes [2].

Transition-State Analog Research and Mechanistic Enzymology

As a validated transition-state analog that mimics the tetrahedral intermediate or γ-glutamyl phosphate, S-Sulfohomocysteine serves as a critical tool compound for probing the catalytic mechanism of amino acid ligases. The formation of a stable enzyme-inactivator complex allows for detailed structural and kinetic characterization of the active site, particularly the role of the active site thiol group [1]. This application is central to structure-based drug design efforts targeting glutathione metabolism.

Clinical Metabolomics and Diagnostic Reference Standards

S-Sulfohomocysteine is a required analytical reference standard for laboratories performing comprehensive sulfur amino acid profiling in patients suspected of having sulfite oxidase deficiency, molybdenum cofactor deficiency, or ethylmalonic encephalopathy. Its detection and quantitation alongside S-sulfocysteine in biological matrices (plasma, urine) are essential for accurate diagnosis and monitoring of these ultrarare metabolic disorders [3]. Certified reference material ensures method validation and inter-laboratory comparability.

Species-Specific Enzyme Inhibition Assays

The distinct species-selectivity profile of S-Sulfohomocysteine—inhibiting mammalian γ-GCS but not the Escherichia coli enzyme [2]—makes it a valuable reagent for experimental designs requiring differential targeting of eukaryotic vs. prokaryotic glutathione synthesis. This property is particularly useful in studies using bacterial expression systems to produce mammalian enzymes or in co-culture experiments where selective inhibition is required.

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